molecular formula C4H5ClO2 B041492 Allyl chloroformate CAS No. 2937-50-0

Allyl chloroformate

Cat. No. B041492
CAS RN: 2937-50-0
M. Wt: 120.53 g/mol
InChI Key: CAEWJEXPFKNBQL-UHFFFAOYSA-N
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Description

Allyl chloroformate is a significant chemical compound utilized primarily as a hydroxyl-protection reagent in organic synthesis. Its synthesis involves the reaction of phosgene and allyl alcohol as starting materials, leading to high yields due to optimized reaction conditions (Gu Zhong-qiang, 2007). This compound plays a crucial role in the preparation of derivatives by protecting hydroxyl groups during synthesis processes.

Synthesis Analysis

Allyl chloroformate can be synthesized with a high yield (94%) using phosgene and allyl alcohol, showcasing the efficiency of this synthesis approach in producing hydroxyl-protection reagents for derivative synthesis, such as avermectin derivatives (Gu Zhong-qiang, 2007).

Scientific Research Applications

  • Hydroxyl-protecting Function in Avermectin Derivatives Synthesis : Allyl chloroformate, synthesized using phosgene and allyl alcohol, is used in protecting the 5-OH hydroxyl group during the synthesis of avermectin derivatives (Gu Zhong-qiang, 2007).

  • Protecting Group for Phenolic Amino Acids : It acts as an allyloxycarbonyl protecting group for phenolic amino acids, enabling selective removal of the carbonate protecting group under mild conditions (A. Morley, 2000).

  • Solid-Phase Synthesis of Peptide Aminoalkylamides : An allyl linker, including allyl chloroformate, is used for the solid-phase synthesis of peptide aminoalkylamides, allowing for stable attachment to primary and secondary amino groups (K. Kaljuste & A. Undén, 1996).

  • Reactive Polycarbonate Monoliths : Allyl groups in new polycarbonate monoliths provide a platform for chemical transformations, exhibiting high conversions and solvent resistance (Y. Xin et al., 2015).

  • Analgesic Activity : 1-allyl-3-(2-chlorobenzoyl) thiourea, a derivative, shows promising analgesic activity, suggesting potential for pain treatment drugs (Alvan F. Shalas et al., 2016).

  • Gas Phase Reactions : Allylic and benzyl chloroformates, including allyl chloroformate, undergo SNi′ reactions and reversible allylic isomerisation in the gas phase (E. Lewis & K. Witte, 1968).

  • Sigmatropic Rearrangements of Thiono Chloroformates : Allyl alcohols can be converted into thiolo chloroformates at room temperature through rapid [3,3] sigmatropic rearrangements of thiono chloroformates (O. Zaim, 1999).

Safety And Hazards

Allyl chloroformate is a flammable liquid and vapor . It is toxic if swallowed and can cause severe skin burns and eye damage . It may cause respiratory irritation and is fatal if inhaled . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

prop-2-enyl carbonochloridate
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InChI

InChI=1S/C4H5ClO2/c1-2-3-7-4(5)6/h2H,1,3H2
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InChI Key

CAEWJEXPFKNBQL-UHFFFAOYSA-N
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Canonical SMILES

C=CCOC(=O)Cl
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Molecular Formula

C4H5ClO2
Record name ALLYL CHLOROCARBONATE
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DSSTOX Substance ID

DTXSID2051972
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Molecular Weight

120.53 g/mol
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Physical Description

Allyl chlorocarbonate appears as a colorless liquid with a pungent odor. Flash point 88 °F. Corrosive to metals and tissue. Very toxic by inhalation, ingestion and/or skin contact. Vapors are heavier than air., Colorless liquid with pungent odor; [HSDB]
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Boiling Point

235 °F at 760 mmHg (USCG, 1999), 109.5 °C
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Flash Point

88 °F (USCG, 1999), 31 °C, 88 °F (31 °C) (Closed Cup), Flash point: 27.8 °C (Tag open cup), 31.1 °C (Tag closed cup)
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Solubility

Insoluble in water
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Density

1.139 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.136 g/cu cm
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Vapor Density

4.2 (Air = 1)
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Vapor Pressure

20.0 [mmHg], 20 mm Hg at 25 °C
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Impurities

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/
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Product Name

Allyl chloroformate

Color/Form

Hygroscopic liquid, Colorless liquid

CAS RN

2937-50-0
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Melting Point

-112 °F (USCG, 1999), Freezing point: -112 °F = -80 °C = 193 K
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Synthesis routes and methods

Procedure details

In Scheme 2, 2-bromobenzenesulfonyl chloride (25) and 2-phenyl allyl amine (33) are reacted in the presence of pyridine to generate intermediate (34) which, upon treatment with TBTH and AIBN in toluene gives the radical derived adduct (35) which, when reacted with (2S,3S)-1,2-epoxy-3-(boc-amino)-4-phenylbutane (29) in the presence of Cs2CO3 gives compound (36), as mixture of two diastereomers. The mixture of two diastereomers is treated with TFA:DCM (1:1) to produce compound (37) as a mixture of diastereomers. Treatment of (37) with substituted chloroformates for example ethyl chloroformate in the presence of di-isopropyl-N-ethylamine yielded a mixture of diastereomers which could be separated into pure diastereomers (10) and (11) using preparative TLC. Similarly, compound (37) on treatment with allyl chloroformate in the presence of di-isopropyl-N-ethylamine yielded a mixture of diastereomers which could be separated by preparative TLC into pure diastereomers (8) and (9).
[Compound]
Name
( 37 )
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0 (± 1) mol
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[Compound]
Name
substituted chloroformates
Quantity
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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